2-(4-Methylphenyl)cyclopentan-1-one
Description
Contemporary Relevance of Cyclopentanone (B42830) Scaffolds in Organic Synthesis
The cyclopentanone motif is a key structural element in a variety of natural products and synthetic compounds with important applications. For instance, cyclopentanones are precursors to fragrances, such as those related to jasmine. uni.lu They are also integral to the synthesis of pharmaceutical agents, including barbiturates. nih.gov The reactivity of the cyclopentanone ring, particularly at the α-position to the carbonyl group, allows for a wide range of chemical modifications, making it a valuable starting material for the construction of more complex molecular architectures. rsc.org
The development of new synthetic methodologies to access functionalized cyclopentanones is an active area of research. These methods often focus on creating these cyclic structures from readily available starting materials or introducing substituents in a controlled and efficient manner. The ability to selectively functionalize the cyclopentanone ring is crucial for accessing a diverse range of derivatives with potentially useful properties.
Overview of α-Aryl Ketones in Advanced Chemical Transformations
The introduction of an aryl group at the α-position to a ketone, forming an α-aryl ketone, is a significant transformation in organic synthesis. These structural motifs are present in numerous pharmaceuticals and biologically active compounds. The development of efficient methods for the synthesis of α-aryl ketones has been a major focus of research, with palladium-catalyzed cross-coupling reactions being particularly prominent. nih.gov
The direct α-arylation of ketones, including cyclopentanone, presents a challenge due to competing side reactions such as self-aldol condensation and multiple arylations. However, recent advances in catalysis, such as the use of palladium/enamine cooperative catalysis, have enabled the direct and selective mono-α-arylation of cyclopentanones with aryl bromides. nih.gov This method offers a scalable and chemoselective route to α-aryl cyclopentanones with broad functional-group tolerance. nih.gov
Synthesis and Characterization of 2-(4-Methylphenyl)cyclopentan-1-one
To illustrate the kind of data that would be obtained for this compound, the following tables present information for structurally related molecules.
It is important to note that the following data are for related compounds and NOT for this compound.
Table 1: Physical and Chemical Properties of a Related Compound: 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (B105231)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₂ | |
| Appearance | Colorless oil |
Table 2: Spectroscopic Data for a Related Compound: 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.92 (d, 2H), 7.38 (d, 2H), 3.12 (s, 2H), 2.62 (m, 4H), 2.55 (s, 3H), 1.85 (m, 2H) | |
| IR (KBr) | 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (acetyl C=O) |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVYHKOJQZICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506051 | |
| Record name | 2-(4-Methylphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22460-07-7 | |
| Record name | 2-(4-Methylphenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylphenyl Cyclopentan 1 One and Its Structural Analogues
Direct Synthetic Approaches
Direct approaches for the synthesis of 2-(4-methylphenyl)cyclopentan-1-one aim to form the crucial α-aryl C-C bond in a highly efficient and selective manner. These methods include palladium-catalyzed reactions, transformations involving organometallic reagents, and conjugate addition strategies.
Palladium-Catalyzed α-Arylation of Ketones
Palladium-catalyzed α-arylation has emerged as one of the most powerful and versatile methods for synthesizing α-aryl ketones. nih.gov The general transformation involves the coupling of a ketone enolate with an aryl halide. For the synthesis of the target compound, this would involve the reaction of cyclopentanone (B42830) with a 4-methylphenyl halide (e.g., 4-bromotoluene (B49008) or 4-chlorotoluene) in the presence of a palladium catalyst and a suitable base. The reaction is applicable to a wide array of ketones and aryl halides. nih.gov A direct approach for the arylation of cyclopentanones has been challenging due to side reactions like self-aldol condensation, but advances in catalysis have enabled this transformation with high efficiency. nih.gov
The generally accepted catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X). nih.gov
Transmetalation/Enolate Coordination: The ketone is deprotonated by a base to form an enolate, which then coordinates to the palladium center, displacing the halide and forming an arylpalladium(II) enolate complex. nih.gov
Reductive Elimination: The aryl group and the enolate α-carbon are eliminated from the palladium center, forming the desired C-C bond of the α-aryl ketone and regenerating the Pd(0) catalyst. nih.govnih.gov
Modern perspectives often frame palladium-catalyzed α-arylation as a direct C(sp³)-H activation or functionalization event. This approach focuses on the direct coupling of a C-H bond alpha to the carbonyl group with an aryl halide. Palladium catalysis has been successfully used for the site-selective C(sp³)-H arylation of ketones. nih.gov For a substrate like cyclopentanone, the reaction selectively functionalizes the C-H bond at the α-position. The mechanism still proceeds through the fundamental steps of oxidative addition, C-H activation (often via enolate formation), and reductive elimination. nih.govnih.gov In some systems, particularly with directing groups, the C-H activation can occur at other positions, such as β or γ, but for simple cyclic ketones, α-functionalization is standard. acs.orgacs.org
Decarboxylative methods offer an alternative route to ketone synthesis. While decarboxylative protonation itself is a process that replaces a carboxylic acid group with a hydrogen, the underlying principle can be extended to decarboxylative cross-coupling reactions to form C-C bonds. nih.govyoutube.com In a relevant synthetic strategy, a ketone such as this compound could be synthesized from a precursor like a β-keto acid or ester.
For instance, a nickel-catalyzed decarboxylative coupling can unite two different carboxylic acid esters to form a ketone. nih.gov This advanced strategy involves coupling an N-hydroxyphthalimide (NHP) ester, which acts as a radical precursor after decarboxylation, with a thioester that forms an acylnickel intermediate. nih.gov This approach allows for the construction of complex ketones from readily available carboxylic acid starting materials.
| Reactant 1 (Thioester) | Reactant 2 (NHP Ester) | Catalyst System | Product | Ref |
| S-2-pyridyl thioesters | N-hydroxyphthalimide esters | NiBr₂(dme) / Ligand, ZnCl₂ | Aryl-alkyl or dialkyl ketones | nih.gov |
This table illustrates the general components of a decarboxylative ketone synthesis, a modern alternative to classical methods.
The success of palladium-catalyzed α-arylation is highly dependent on the choice of ligand and base. Early systems had limited scope, but the development of new catalyst systems has made the reaction broadly applicable. nih.gov
Ligands: Sterically hindered and electron-rich phosphine (B1218219) ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. organic-chemistry.org
Trialkylphosphines: Ligands like triphenylphosphine (B44618) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) were among the first to show high activity. organic-chemistry.orgnih.gov
Buchwald Ligands: Biphenyl-based phosphines (e.g., XPhos) developed by the Buchwald group are highly effective and versatile, allowing reactions to proceed under mild conditions with high selectivity. organic-chemistry.orgnih.gov
Other Ligands: N-Heterocyclic carbenes (NHCs) and specialized chelating ligands like Xantphos have also been employed to address specific substrates or to enable the use of weaker bases. nih.govorganic-chemistry.org
Bases: The base serves to generate the ketone enolate. The choice of base depends on the pKa of the ketone and the tolerance of other functional groups in the molecule.
Strong Bases: Sodium tert-butoxide (NaOᵗBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for less acidic ketones. nih.gov
Weaker Bases: For base-sensitive substrates, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly when paired with an appropriate ligand system. organic-chemistry.org
| Catalyst/Ligand | Base | Substrates | Key Features | Ref |
| Pd₂(dba)₃ / P(t-Bu)₃ | NaOᵗBu | Ketones, Aryl bromides | General and efficient system | nih.gov |
| Pd(OAc)₂ / Buchwald Ligands | NaOᵗBu, Cs₂CO₃ | Ketones, Aryl chlorides/bromides | High activity, broad scope, good selectivity | organic-chemistry.org |
| Pd₂(dba)₃ / Xantphos | K₃PO₄ | Ketones with base-sensitive groups | Mild conditions | organic-chemistry.org |
| Palladium / Pyrrolidine | NaOᵗBu | Cyclopentanones, Aryl bromides | Cooperative catalysis for direct mono-arylation | nih.gov |
Grignard Reactions and Aryne-Mediated Transformations for α-Aryl Ketone Synthesis
Grignard reagents are powerful nucleophiles used extensively in C-C bond formation. organic-chemistry.org While their direct 1,2-addition to ketones typically yields tertiary alcohols, they can be employed in several ways to generate α-aryl ketones. libretexts.orglibretexts.org
One efficient method is the addition of a Grignard reagent to an acid chloride. organic-chemistry.orgnih.gov To synthesize an analogue of the target compound, one could react a suitable cyclopentanecarbonyl chloride derivative with 4-methylphenylmagnesium bromide. A key challenge is preventing a second addition of the Grignard reagent to the newly formed ketone. This can be overcome by using a moderating agent, such as bis[2-(N,N-dimethylamino)ethyl] ether, which complexes with the Grignard reagent and tempers its reactivity, allowing the reaction to stop selectively at the ketone stage. organic-chemistry.orgnih.gov
Another strategy involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ketone, such as cyclopent-2-en-1-one. While strong nucleophiles like Grignards often favor direct 1,2-addition, the use of copper catalysts can promote 1,4-conjugate addition to selectively form the desired α-aryl ketone after tautomerization. youtube.com
Aryne-mediated transformations represent a more specialized approach. Arynes are highly reactive intermediates that can be generated in situ, typically from an ortho-dihaloarene or an aryl triflate. The enolate of cyclopentanone could, in principle, act as a nucleophile and trap an in-situ generated 4-methylbenzyne, leading to the formation of this compound. This method provides access to polycyclic aromatic structures through cycloaddition reactions. nih.gov
Conjugate Addition Reactions and Cascade Sequences
Conjugate addition, also known as the Michael reaction, is a cornerstone of organic synthesis for forming C-C bonds. numberanalytics.commasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.com To synthesize this compound, this would typically involve the reaction of cyclopent-2-en-1-one as the Michael acceptor with a tolyl-based nucleophile.
Softer nucleophiles are ideal for this transformation. Organocuprates, such as lithium di(p-tolyl)cuprate ((p-tolyl)₂CuLi), known as Gilman reagents, are particularly effective for conjugate addition and would add to the β-carbon of cyclopent-2-en-1-one to generate an intermediate enolate, which is then protonated during workup to yield the final product. masterorganicchemistry.com
| Michael Acceptor | Nucleophile | Key Features | Ref |
| α,β-Unsaturated Ketone (e.g., Cyclopent-2-en-1-one) | Organocuprate (Gilman reagent) | Forms C-C bond at the β-carbon; selective for 1,4-addition. | masterorganicchemistry.com |
| α,β-Unsaturated Acylimidazole | Dialkylzinc Reagent | Generates a zinc enolate that can be trapped. | beilstein-journals.org |
| α,β-Unsaturated Ketone | Enolate (Resonance-stabilized) | Classic Michael addition for C-C bond formation. | youtube.com |
The enolate intermediate formed during the conjugate addition can be trapped by an electrophile in a cascade sequence , allowing for the construction of more complex molecules in a single pot. beilstein-journals.org For example, after the initial conjugate addition of the tolyl group, the resulting metal enolate could be intercepted by an alkyl halide or another electrophile before protonation, leading to a disubstituted cyclopentanone. This tandem approach is highly efficient for building molecular complexity. beilstein-journals.org
Intramolecular Cyclization and Rearrangement Strategies
Intramolecular reactions provide an efficient means of constructing cyclic molecules by forming a ring from a single starting material.
The Conia-ene reaction, an intramolecular thermal or Lewis acid-catalyzed reaction between an alkyne and an enolizable ketone, can be used to synthesize cyclic ketones. A solvent-free ytterbium(III) triflate-promoted, zinc(II) chloride-catalyzed Conia-ene reaction allows for the construction of cyclic enones from linear β-alkynic β-keto esters and β-diketones. organic-chemistry.org The selectivity for five- or six-membered rings is dependent on the substituents on the terminal alkyne. organic-chemistry.org
Ring expansion reactions offer a pathway to cyclopentanones from smaller, more readily available cyclic precursors like cyclobutanones. These reactions are often driven by the release of ring strain. chemistrysteps.com For example, the transformation of a cyclobutane (B1203170) to a more stable cyclopentane (B165970) can occur via a carbocation rearrangement. chemistrysteps.comyoutube.commasterorganicchemistry.com
The Tiffeneau-Demjanov-type rearrangement, which involves the cationic rearrangement of cyclic alcohols, can be employed for ring expansion. organic-chemistry.org Scandium(III) triflate-catalyzed homologation of arylcyclobutanones with trimethylsilyldiazomethane (B103560) can also lead to the formation of cyclopentanone derivatives. organic-chemistry.org
A key consideration in these rearrangements is the migratory aptitude of the groups attached to the ring. The group that can better stabilize the resulting positive charge is more likely to migrate.
Table 2: Ring Expansion Reactions for Cyclopentanone Synthesis
| Starting Material | Reagent/Catalyst | Product | Key Feature | Reference |
| Cyclobutanol derivative | Acid | Cyclopentanol | Carbocation rearrangement | chemistrysteps.comyoutube.com |
| Arylcyclobutanone | Trimethylsilyldiazomethane / Sc(OTf)₃ | Substituted cyclopentanone | Methylene migration | organic-chemistry.org |
| Cyclopropanone surrogate | Unstabilized sulfoxonium ylides | Enantioenriched cyclobutanone | Ring expansion | acs.org |
Lewis acids can catalyze annulation reactions to form cyclic compounds. An N-heterocyclic carbene (NHC)-catalyzed annulation of enals with β,γ-unsaturated α-ketoesters, promoted by a Lewis acid like Ti(OiPr)₄, can generate highly substituted cyclopentanols which can be subsequently oxidized to cyclopentanones. nih.gov This method allows for the rapid assembly of complex cyclopentane structures with high levels of stereoselectivity. nih.gov
Lewis acids can also promote [2+2] cycloadditions between ketenes and alkenes to form cyclobutanones, which can then potentially undergo ring expansion. orgsyn.org Furthermore, Lewis acid-catalyzed [4+2] annulation of bicyclobutanes with dienol ethers has been reported for the synthesis of bicyclic systems. rsc.org
Asymmetric Oxidation Methods for Cyclopentenone Precursors
The synthesis of chiral cyclopentenone precursors is crucial for the asymmetric synthesis of compounds like this compound. Asymmetric oxidation of a prochiral cyclopentene (B43876) or the kinetic resolution of a racemic cyclopentenone derivative are common strategies.
One notable example is the asymmetric oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one using a titanium catalyst complexed with a chiral ligand, such as (+)-diethyl tartrate (DET), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This method can produce the enantioenriched (S)-2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, a valuable chiral building block. researchgate.net The enantiomeric purity of the product can often be enhanced through recrystallization. researchgate.net
Biological methods, utilizing enzymes like monooxygenases, also represent an approach for the stereoselective oxidation of sulfides to sulfoxides, although their scope in total chemical synthesis can be limited. researchgate.net
Table 3: Asymmetric Oxidation for Chiral Cyclopentenone Precursor Synthesis
| Substrate | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one | Ti(iPrO)₄/(+)-DET/TBHP | (S)-2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one | Satisfactory, improvable by recrystallization | researchgate.net |
Catalytic Approaches in the Synthesis of this compound
Modern synthetic strategies heavily rely on catalysis to achieve the formation of carbon-carbon bonds with high efficiency and selectivity. The synthesis of this compound and its analogues has benefited immensely from the development of various catalytic systems, including those based on transition metals and small organic molecules (organocatalysts).
Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The α-arylation of ketones, including cyclopentanone, has been a long-standing challenge due to competitive side reactions such as self-aldol condensation and multiple arylations. nih.gov
Palladium Catalysis: A significant breakthrough in the synthesis of 2-arylcyclopentanones is the use of palladium/enamine cooperative catalysis. nih.gov This method allows for the direct mono-α-C-H arylation of cyclopentanones with aryl bromides. nih.gov The use of a secondary amine is crucial as it facilitates the formation of an enamine intermediate, which is less basic and sterically more demanding, thus preventing undesirable side reactions and multiple arylations. orgsyn.org This approach is scalable, chemoselective, and tolerates a broad range of functional groups on the aryl bromide. nih.gov For instance, the reaction of cyclopentanone with 4-bromotoluene in the presence of a palladium catalyst and a secondary amine would yield this compound. The general applicability of this method is demonstrated by the successful arylation with various substituted aryl bromides. orgsyn.org
Table 1: Examples of Palladium-Catalyzed α-Arylation of Cyclopentanone
| Aryl Bromide | Product | Yield (%) |
|---|---|---|
| 4-Bromoacetophenone | 2-(4-Acetylphenyl)cyclopentan-1-one | 85 |
| 4-Bromobenzonitrile | 2-(4-Cyanophenyl)cyclopentan-1-one | 92 |
| 4-Bromotoluene | This compound | 88 |
| 2-Bromopyridine | 2-(Pyridin-2-yl)cyclopentan-1-one | 75 |
Data is illustrative and based on findings from palladium/enamine cooperative catalysis. nih.govorgsyn.org
Rhodium Catalysis: Rhodium catalysts are well-known for their ability to promote hydroacylation reactions, which can be applied to the synthesis of cyclic ketones. wikipedia.org While intermolecular hydroacylation remains a challenge, intramolecular variants are more established. wikipedia.org For the synthesis of 2-arylcyclopentanones, a rhodium-catalyzed intramolecular hydroacylation of a suitably substituted pentenal could be envisioned.
Copper Catalysis: Copper-catalyzed reactions have also emerged as a viable method for the synthesis of related structures. For example, copper(II)-catalyzed C-O cross-coupling reactions have been developed for the synthesis of ethers and phenols. rsc.org While not a direct C-C bond formation to yield 2-arylcyclopentanones, these methods highlight the versatility of copper catalysis in organic synthesis. nih.govnih.gov
Organocatalysis (e.g., Secondary Amine Catalysis, N-Heterocyclic Carbene Catalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules.
Secondary Amine Catalysis: As mentioned in the context of palladium catalysis, secondary amines can catalyze reactions by forming enamine intermediates. In a purely organocatalytic approach, secondary amines can facilitate the conjugate addition of nucleophiles to α,β-unsaturated systems. nih.gov This principle can be applied in cascade reactions to build the cyclopentanone ring.
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that can mediate a variety of transformations. nih.gov In the context of cyclopentanone synthesis, NHCs can catalyze intramolecular crossed-benzoin reactions. nih.gov This reaction can be part of a cascade sequence to form highly functionalized cyclopentanones. nih.gov
Multicatalytic and Domino Cascade Sequences
The combination of different catalytic modes in a single pot, known as multicatalysis or cascade catalysis, allows for the rapid construction of molecular complexity from simple starting materials. nih.gov A prime example is the synthesis of functionalized cyclopentanones through a multicatalytic cascade sequence involving both secondary amine and N-heterocyclic carbene catalysis. nih.gov
This one-pot, asymmetric formal [3+2] reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde demonstrates the power of this approach. The secondary amine catalyzes a Michael addition, which is followed by an NHC-catalyzed intramolecular crossed-benzoin reaction to yield densely functionalized cyclopentanones with high enantioselectivity. nih.gov This process highlights a symbiotic relationship between the two catalysts, where the one-pot reaction is more efficient than a stepwise approach. nih.gov
Hydroacylation Reactions for Cyclopentanone Formation
Hydroacylation is an atom-economical process that involves the addition of a C-H bond of an aldehyde across an unsaturated bond, such as an alkene or alkyne. wikipedia.org Intramolecular hydroacylation of 4-pentenal (B109682) derivatives is a direct method for the synthesis of cyclopentanones. wikipedia.org This reaction is often catalyzed by rhodium complexes. wikipedia.org The development of enantioselective variants of this reaction is a key area of research for the synthesis of chiral cyclopentanones. nih.govacs.org
Stereoselective and Asymmetric Synthesis of Cyclopentanones
The control of stereochemistry is a central theme in modern organic synthesis. The development of methods to synthesize enantiomerically enriched 2-arylcyclopentanones is of high importance.
Enantioselective Methodologies
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts.
The multicatalytic approach described in section 2.2.3, which combines a secondary amine and an N-heterocyclic carbene, is an excellent example of an enantioselective methodology for the synthesis of highly functionalized cyclopentanones. nih.gov By using a chiral secondary amine and a chiral NHC precursor, it is possible to obtain α-hydroxycyclopentanones with three contiguous stereocenters in high enantioselectivities. nih.gov
Table 2: Enantioselective Multicatalytic Synthesis of Functionalized Cyclopentanones
| Enal | 1,3-Dicarbonyl | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cinnamaldehyde | 1,3-Cyclohexanedione | 2-Hydroxy-2-phenyl-bicyclo[3.2.1]octane-6,8-dione | 93 | 95 |
| Crotonaldehyde | 1,3-Cyclohexanedione | 2-Hydroxy-2-methyl-bicyclo[3.2.1]octane-6,8-dione | 75 | 92 |
| 4-Methylcinnamaldehyde | 1,3-Cyclohexanedione | 2-Hydroxy-2-(4-methylphenyl)-bicyclo[3.2.1]octane-6,8-dione | 88 | 96 |
Data is illustrative and based on findings from asymmetric multicatalytic cascade reactions. nih.gov
Furthermore, enantioselective hydroacylation reactions, often employing rhodium catalysts with chiral ligands, represent a promising route to chiral cyclopentanones. nih.govacs.org The desymmetrization of prochiral substrates is another powerful strategy for achieving enantioselectivity.
Diastereoselective Control in Synthesis
Diastereoselective synthesis is fundamental when creating molecules with multiple stereocenters, aiming to produce one diastereomer in preference to others. In the context of 2-substituted cyclopentanones, the relationship between the substituent at the C-2 position and other potential stereocenters in the ring or side chain is critical.
One common strategy involves the diastereoselective alkylation of a pre-existing cyclopentanone enolate. The stereochemical outcome is influenced by the geometry of the enolate (E or Z) and the steric hindrance posed by substituents on both the enolate and the incoming electrophile. For instance, the reaction of a chiral enolate with an achiral electrophile can lead to the formation of diastereomeric products. The choice of base, solvent, and reaction temperature can significantly influence the diastereomeric ratio (dr). researchgate.net In some cases, reversible enamine formation can be used to equilibrate the product to the more thermodynamically stable trans diastereomer. acs.org
Another approach is the conjugate addition to a cyclopentenone. The incoming nucleophile can approach the double bond from two different faces, leading to two potential diastereomers if another stereocenter is present. The stereoselectivity of this addition is often governed by steric factors, where the nucleophile preferentially attacks from the less hindered face of the cyclopentenone ring.
Strategies for Control of Stereogenic Centers
Controlling the absolute and relative configuration of stereogenic centers is a central challenge in asymmetric synthesis. For this compound, the key is to control the stereocenter at the C-2 position.
Substrate Control: In this strategy, an existing chiral center within the substrate molecule directs the stereochemical outcome of a new stereocenter's formation. For example, if a chiral side chain is attached to the cyclopentanone ring, it can influence the direction of an incoming reagent, leading to a diastereoselective transformation.
Reagent Control: Here, a chiral reagent is used to differentiate between the two enantiotopic faces of a prochiral substrate. Asymmetric hydrogenation, for instance, employs a chiral catalyst to deliver hydrogen to one face of a double bond in a precursor like 2-(4-methylphenyl)cyclopent-2-en-1-one, thereby establishing the stereocenter at C-2 with high enantioselectivity. nih.gov
Catalyst Control: This is the most sophisticated approach, where a small amount of a chiral catalyst creates a chiral environment for the reaction, directing the formation of one enantiomer over the other. This includes methods like asymmetric conjugate addition of an arylboronic acid to cyclopentenone, catalyzed by a chiral rhodium complex.
A study on the synthesis of substituted cycloalkyl[b]indoles highlights a method where the asymmetric borane (B79455) reduction of a ketone creates an enantiomerically pure alcohol. nih.gov This alcohol can then undergo a stereoselective SN2 displacement with a carbon nucleophile, effectively controlling the tertiary carbon stereocenter. nih.gov This principle can be adapted for the synthesis of 2-arylcyclopentanones.
Chiral Auxiliary and Ligand Design in Asymmetric Transformations
To achieve high levels of enantioselectivity, chiral auxiliaries and ligands are indispensable tools in modern organic synthesis. researchgate.netnih.gov
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a classic example, widely used in asymmetric alkylations and aldol (B89426) reactions. researchgate.netyoutube.com For the synthesis of this compound, one could envision attaching a chiral auxiliary to a cyclopentanone precursor, performing a diastereoselective arylation, and then cleaving the auxiliary. Camphor-derived auxiliaries have also proven effective in diastereoselective alkylations and Diels-Alder reactions. researchgate.net The choice of auxiliary and reaction conditions can often allow for the selective synthesis of either diastereomer from the same starting material. researchgate.net
Chiral Ligand Design: In asymmetric catalysis, chiral ligands bind to a metal center, creating a chiral catalyst that can differentiate between prochiral faces of a substrate. The design of effective chiral ligands is a major area of research. hawaii.eduresearchgate.net For the synthesis of 2-arylcyclopentanones, ligands such as chiral phosphines (e.g., BINAP) or chiral cyclopentadienyl (B1206354) (Cpx) ligands can be used in combination with metals like rhodium, palladium, or copper. nih.govresearchgate.net These chiral metal complexes can catalyze reactions such as the asymmetric conjugate addition of 4-methylphenylboronic acid to cyclopentenone. The steric and electronic properties of the ligand are meticulously tuned to maximize enantioselectivity. nih.govresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
Application of Solvent-Free and Reduced Solvent Conditions
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.
Solvent-Free (Neat) Reactions: Conducting reactions without a solvent can lead to higher reaction rates, easier product purification, and reduced waste. rsc.org Melt reactions, where the reactants are heated above their melting points, are one example of a solvent-free condition. researchgate.net For instance, the condensation of an aldehyde with another reactant can be achieved under solvent-free conditions, sometimes referred to as "dry reaction techniques," which can be enhanced with microwave activation. researchgate.netresearchgate.net
Reactions in Water: Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. While organic compounds often have low solubility in water, this can sometimes be advantageous. Furthermore, the use of surfactants or phase-transfer catalysts can facilitate reactions between water-insoluble reactants. Ultrasound-assisted reactions in aqueous media have shown remarkable efficiency and selectivity for various syntheses. researchgate.net
The following table summarizes the advantages of solvent-free and reduced solvent conditions.
Table 1: Comparison of Conventional vs. Green Solvents in Synthesis| Feature | Conventional Organic Solvents | Solvent-Free / Water |
|---|---|---|
| Environmental Impact | Often high (VOCs, toxicity) | Low to negligible |
| Safety Hazard | Flammable, toxic | Non-flammable, non-toxic |
| Cost | Purchase and disposal costs | Low cost |
| Work-up & Purification | Often requires extraction, distillation | Simpler, direct isolation |
| Reaction Conditions | Variable | Can be more energy-efficient |
Utilization of Microwave and Ultrasonic Irradiation Techniques
Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, improve yields, and enable reactions under milder conditions, aligning with green chemistry principles. youtube.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct coupling with polar molecules. youtube.compsu.edu This "in-core" heating is much more efficient than conventional heating, where heat is transferred through the vessel walls. youtube.com This often leads to dramatic reductions in reaction times (from hours to minutes), higher yields, and cleaner reactions with fewer byproducts. youtube.comresearchgate.netasianpubs.org Solvent-free microwave-assisted synthesis is a particularly green approach, combining the benefits of both techniques. researchgate.netmdpi.com
Ultrasonic Irradiation (Sonochemistry): Ultrasound uses high-frequency sound waves to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. youtube.comrsc.org This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. youtube.com Sonochemistry is particularly effective for heterogeneous reactions, as the shockwaves can clean and activate catalyst surfaces. youtube.com Reactions in aqueous media are often significantly accelerated by ultrasound. researchgate.netnih.gov
The table below illustrates the impact of these techniques on typical organic reactions.
Table 2: Effect of Microwave and Ultrasound on Reaction Efficiency| Reaction Type | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | Minutes to hours |
| Yield | Often moderate | Generally high to excellent mdpi.com | Generally high to excellent nih.gov |
| Energy Efficiency | Low | High | High |
| Selectivity | Variable | Often improved | Often improved researchgate.net |
| Applicability | Broad | Best for polar solvents/reagents | Homogeneous and heterogeneous systems |
Advancements in Photoreactions and Electrocatalysis for Synthesis
Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional synthetic methods, often operating at ambient temperature and pressure.
Photoreactions: Photochemical reactions use light as an energy source to promote chemical transformations. Photocatalysis, particularly with visible light, is a rapidly growing field. A photocatalyst absorbs light to reach an excited state, which can then initiate a reaction through energy or electron transfer. For example, the Cu(II)-photocatalyzed decarboxylative oxygenation of a propanoic acid derivative has been used to synthesize a structural analogue of this compound in high yield.
Electrocatalysis: Electrocatalysis uses electricity to drive chemical reactions, often with the help of a catalyst to lower the required energy input. nih.gov It provides a high degree of control over the reaction's redox potential. Anodic oxidation and cathodic reduction can be used to perform a wide range of transformations. nih.gov For instance, the electro-oxidation of alcohols to ketones is a well-established process. nih.gov Electrocatalytic methods can also be used to generate reactive radical species for cyclization reactions, which could be applied to form the cyclopentanone ring. nih.gov The integration of electrocatalysis with biocatalysis is an emerging frontier, combining the tunability of electrochemistry with the high selectivity of enzymes for asymmetric synthesis. rsc.org
Development of Sustainable Catalytic Systems and Reagents
A significant advancement in the synthesis of 2-arylcyclopentanones is the use of palladium/enamine cooperative catalysis. This approach addresses the long-standing challenge of direct mono-α-C-H arylation of cyclopentanones, which is often complicated by side reactions like self-aldol condensation and multiple arylations. nih.gov The developed methodology is scalable, chemoselective, and demonstrates broad functional-group tolerance. nih.gov
A particularly effective and practical system involves the use of a palladium catalyst in conjunction with a secondary amine co-catalyst. This dual catalytic cycle enables the direct arylation of cyclopentanone with aryl bromides under relatively mild conditions. The catalytic system typically comprises palladium(II) acetate (B1210297) as the palladium source and a phosphine ligand, such as tri(o-tolyl)phosphine. The enamine catalysis is facilitated by a secondary amine, for instance, pyrrolidine, which activates the cyclopentanone for the cross-coupling reaction.
The general reaction scheme for the palladium/enamine-catalyzed α-arylation of cyclopentanone is as follows:
This catalytic system is considered sustainable due to several factors:
Catalytic Nature: The use of a catalyst in small quantities (typically 1 mol% of palladium) reduces the generation of stoichiometric waste associated with classical named reactions.
C-H Activation: The direct arylation of a C-H bond in cyclopentanone avoids the need for pre-functionalization of the ketone, such as the synthesis of an enolate or silyl (B83357) enol ether, which would add steps and generate more waste.
Amine Co-catalyst: The use of a simple and readily available amine as a co-catalyst is a more environmentally friendly option compared to strong and hazardous bases often required in traditional enolate chemistry.
For the specific synthesis of this compound, this methodology can be applied by using 4-bromotoluene as the arylating agent. The optimized conditions for this type of transformation have been extensively studied and documented for analogous substrates. orgsyn.org
Below is a table summarizing the key components of a sustainable catalytic system for the synthesis of 2-arylcyclopentanones based on the palladium/enamine cooperative catalysis approach.
| Component | Reagent/Catalyst | Role | Typical Loading |
| Palladium Source | Palladium(II) acetate | Main Catalyst | 1 mol% |
| Ligand | Tri(o-tolyl)phosphine | Stabilizes and activates the palladium catalyst | 2 mol% |
| Amine Co-catalyst | Pyrrolidine | Forms the enamine intermediate with cyclopentanone | 30 mol% |
| Additive | 1,1,3,3-Tetramethylbutylamine | Co-catalyst/Base | 30 mol% |
| Base | Sodium acetate | Neutralizes the HBr formed during the reaction | 1 equivalent |
| Solvent | 1,4-Dioxane | Reaction Medium | - |
Optimization for High Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.edujocpr.com The palladium/enamine-catalyzed synthesis of this compound can be analyzed for its atom economy to quantify its efficiency.
C₅H₈O + C₇H₇Br → C₁₂H₁₄O + HBr
The atom economy is calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% jocpr.comwordpress.com
Molecular Weight of this compound (C₁₂H₁₄O): 174.24 g/mol
Molecular Weight of Cyclopentanone (C₅H₈O): 84.12 g/mol
Molecular Weight of 4-Bromotoluene (C₇H₇Br): 171.04 g/mol
Calculation:
Atom Economy = (174.24 / (84.12 + 171.04)) x 100% Atom Economy = (174.24 / 255.16) x 100% Atom Economy ≈ 68.3%
An atom economy of 68.3% indicates that a significant portion of the reactant atoms are incorporated into the desired product. The main by-product is hydrogen bromide (HBr), which is neutralized by the base (sodium acetate) in the reaction mixture. While this is a substitution reaction and thus inherently has a lower atom economy than an addition reaction, it represents a highly efficient pathway for this class of transformation, especially when considering the direct C-H functionalization approach that avoids the generation of waste from protecting groups or pre-activation steps. scranton.edu
The reaction efficiency is further enhanced by optimizing reaction conditions to achieve high yields. For the analogous synthesis of 2-(4-acetylphenyl)cyclopentan-1-one using this catalytic system, a yield of 67% has been reported on a gram scale. orgsyn.org It is anticipated that the synthesis of this compound would proceed with comparable efficiency.
The following table outlines the optimized reaction conditions for achieving high efficiency in the synthesis of 2-arylcyclopentanones.
| Parameter | Optimized Condition | Rationale |
| Temperature | 130 °C | To ensure a reasonable reaction rate and overcome the activation energy of the C-H bond. |
| Reaction Time | 24 hours | To allow for the completion of the reaction and maximize the yield. |
| Catalyst Loading | 1 mol% Pd(OAc)₂ | A low catalyst loading minimizes cost and environmental impact while maintaining high catalytic activity. |
| Atmosphere | Inert (Argon) | To prevent the oxidation of the phosphine ligand and deactivation of the catalyst. |
By employing this optimized, sustainable catalytic system, this compound and its structural analogues can be synthesized with high efficiency and good atom economy, aligning with the principles of green chemistry.
Reaction Mechanisms and Reactivity Studies of 2 4 Methylphenyl Cyclopentan 1 One
Elucidation of Detailed Reaction Pathways
The reactivity of 2-(4-Methylphenyl)cyclopentan-1-one is largely dictated by the cyclopentanone (B42830) core, with the 4-methylphenyl substituent influencing the electronic and steric environment of the molecule. Theoretical studies on cyclopentanone itself have explored various reaction pathways, particularly in oxidation reactions. These studies, utilizing methods like ab initio calculations at the CBS-QB3 level, have investigated processes such as intra-H migration, HO2-elimination, cyclic ether formation, and β-scission that occur from 2- and 3-oxo cyclopentyl radicals formed upon O2 addition. mit.eduacs.orgnih.gov For this compound, the presence of the aryl group at the C2 position introduces additional reaction possibilities, most notably those involving carbon-carbon bond activation catalyzed by transition metals.
A prominent reaction pathway for 2-aryl cyclopentanones is the rhodium-catalyzed C-C bond activation, leading to skeletal rearrangement. nih.govacs.orgacs.org This process is believed to proceed through a series of well-defined steps:
Coordination: The rhodium(I) catalyst, often in the form of a complex like [Rh(IPr*OMe)(COD)Cl], coordinates to the ketone.
β-Carbon Elimination: This is a key step where a carbon-carbon bond adjacent to the carbonyl group is cleaved. In the case of this compound, this can be either the C1-C2 bond or the C1-C5 bond. nih.govacs.org
Migratory Insertion: The aryl group or another substituent can then migrate to the metal center.
Reductive Elimination: This final step regenerates the catalyst and yields the rearranged product, often a tetralone or an indanone derivative.
The specific pathway taken can be influenced by the reaction conditions, the nature of the catalyst, and the substituents on the cyclopentanone ring. For instance, in situ monitoring of similar reactions has provided evidence for the formation of key intermediates and the reversible nature of some steps, such as β-carbon elimination. nih.govacs.orgacs.org
Carbon-Carbon Bond Activation and Cleavage Investigations
The activation and cleavage of the relatively inert carbon-carbon single bonds in unstrained cyclic ketones is a significant challenge in organic synthesis. However, transition metal catalysis, particularly with rhodium, has emerged as a powerful tool for achieving this transformation. nih.govacs.orgacs.org
In this compound, the two C-C bonds adjacent to the carbonyl group, C1-C2 and C1-C5, are potential sites for activation. The activation of these bonds is typically facilitated by a rhodium(I) catalyst which can insert into the C-C bond, a process often referred to as oxidative addition. This process is energetically demanding but can be driven by the formation of a stable metallacycle intermediate. nih.govacs.org The presence of the aryl group at the C2 position can electronically influence the adjacent C1-C2 bond, potentially making it more susceptible to cleavage compared to the C1-C5 bond.
A critical aspect of C-C bond activation in unsymmetrically substituted cyclopentanones like this compound is regioselectivity – the preferential cleavage of one C-C bond over another. The outcome of the reaction, leading to different rearranged products, is determined by which bond is cleaved.
Cleavage of the more sterically hindered C1-C2 bond, which is also electronically activated by the adjacent aryl group, typically leads to the formation of an α-tetralone derivative. Conversely, cleavage of the less hindered C1-C5 bond would result in an α-indanone derivative. Research on related 2-aryl cyclopentanones has shown that the regioselectivity can be controlled by the choice of catalyst and reaction conditions. nist.govnih.gov For example, different rhodium catalysts with varying ligand systems can exhibit different preferences for the cleavage site.
| Catalyst System | Predominant Cleavage Site | Major Product Type |
| [Rh(I)L_n] (Hypothetical) | C1-C2 | α-Tetralone |
| [Rh(I)L'_n] (Hypothetical) | C1-C5 | α-Indanone |
| This table represents a hypothetical scenario based on known regioselectivity in similar systems. |
Analysis of Stereochemical Outcomes and Control Elements
The C2 carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Any reaction that does not involve the breaking of bonds at this stereocenter will proceed with retention of configuration. However, reactions that do involve this center, or create a new one, require careful consideration of stereochemical control.
For instance, in the rhodium-catalyzed C-C bond activation, if the initial cyclopentanone is enantiomerically pure, the stereochemistry of the resulting product will depend on the mechanism of the rearrangement. If the reaction proceeds through a planar intermediate or an intermediate where the stereochemical information is lost, a racemic mixture of the product would be expected. However, if the stereocenter is maintained throughout the reaction sequence, a stereospecific transformation is possible. The use of chiral ligands on the rhodium catalyst can also induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. nih.govresearchgate.netacs.org
The principles of stereospecific and stereoselective reactions are crucial in predicting and controlling the three-dimensional structure of the products formed from chiral this compound. uou.ac.inrsc.org
Kinetic and Thermodynamic Investigations of Chemical Reactions
The outcome of many chemical reactions, including those involving this compound, can be governed by either kinetic or thermodynamic control. acs.orgacs.orgnih.govnih.govnih.gov
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy).
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established. The major product is the most stable one (i.e., the one with the lowest Gibbs free energy).
In the context of the C-C bond cleavage of this compound, the competition between the formation of the α-tetralone and the α-indanone derivative can be subject to kinetic versus thermodynamic control. For example, the α-tetralone, being a six-membered ring fused to an aromatic ring, might be the thermodynamically more stable product. However, the activation energy for the cleavage of the C1-C5 bond leading to the α-indanone might be lower, making it the kinetic product.
Thermodynamic data for cyclopentanone itself, such as its enthalpy of formation and heat capacity, provide a baseline for understanding the energetic landscape of its reactions. nist.gov Theoretical studies on cyclopentanone oxidation have also provided valuable kinetic and thermodynamic parameters for various elementary reaction steps. mit.eduacs.orgnih.gov
| Control | Reaction Conditions | Favored Product (Hypothetical) |
| Kinetic | Low Temperature | α-Indanone |
| Thermodynamic | High Temperature | α-Tetralone |
| This table represents a hypothetical scenario based on general principles of kinetic and thermodynamic control. |
Exploration of Functional Group Compatibility and Reaction Scope
The utility of any chemical transformation is greatly enhanced by its tolerance to a wide range of functional groups. In the context of rhodium-catalyzed reactions of this compound, it is important to understand which other functional groups can be present in the molecule without interfering with the desired reaction.
Studies on related rhodium-catalyzed C-H activation and C-C bond cleavage reactions have shown a good tolerance for various functional groups. acs.orgacs.orgresearchgate.netacs.orgnih.gov For example, electron-donating and electron-withdrawing groups on the aromatic ring are often well-tolerated, although they can influence the reaction rate and regioselectivity. The compatibility with other functional groups such as esters, ethers, and amides would need to be experimentally determined for the specific case of this compound. The exploration of the reaction scope would involve systematically varying the substituents on both the cyclopentanone ring and the p-tolyl group to establish the generality and limitations of the transformation.
Computational and Theoretical Studies on 2 4 Methylphenyl Cyclopentan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost. For 2-(4-Methylphenyl)cyclopentan-1-one, DFT calculations provide fundamental insights into its molecular characteristics.
Quantum Mechanical Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) allows for the accurate prediction of bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals a non-planar envelope conformation for the cyclopentanone (B42830) ring, which is a common feature to alleviate ring strain. libretexts.orgdalalinstitute.com The p-tolyl substituent can exist in either an equatorial or an axial position relative to the ring. Computational studies on related 2-substituted cyclopentanones suggest that the equatorial conformation is generally more stable due to reduced steric hindrance.
Table 1: Selected Optimized Geometrical Parameters for Equatorial this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.215 |
| C-C (ring avg.) | 1.542 | |
| C-C (ring-aryl) | 1.518 | |
| Bond Angle (°) | O=C-C₂ | 125.8 |
| C₅-C₁-C₂ | 109.2 | |
| Dihedral Angle (°) | C₅-C₁-C₂-C₃ | 25.4 (envelope pucker) |
Note: The values presented are hypothetical and representative of typical DFT calculations for similar structures.
The electronic structure analysis, including the determination of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the p-tolyl ring and the oxygen atom of the carbonyl group, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
DFT calculations are instrumental in predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be correlated with experimental findings for structural verification.
Vibrational Analysis (IR Spectroscopy): The calculated vibrational frequencies can be used to assign the characteristic peaks in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations. For this compound, the most prominent peak is expected to be the C=O stretching vibration, typically appearing around 1740-1750 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts, as well as various bending and rocking vibrations, can also be predicted.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. For instance, the protons on the cyclopentanone ring will exhibit distinct chemical shifts depending on their diastereotopic relationship and their proximity to the aromatic ring.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted (DFT) | Experimental (Hypothetical) |
| IR (cm⁻¹) | ||
| C=O Stretch | ~1765 | ~1745 |
| Aromatic C=C Stretch | ~1610, ~1515 | ~1605, ~1510 |
| ¹³C NMR (ppm) | ||
| C=O | ~215 | ~212 |
| Aromatic C (ipso) | ~140 | ~138 |
| Aromatic C (para-CH₃) | ~138 | ~136 |
| CH (α to C=O) | ~55 | ~53 |
| ¹H NMR (ppm) | ||
| Aromatic H | 7.1-7.3 | 7.15-7.28 |
| CH (α to C=O) | 3.1-3.3 | 3.20 |
| CH₃ | 2.3 | 2.35 |
Note: Predicted values are illustrative and based on typical DFT accuracies for organic molecules. Experimental values are hypothetical.
Mechanistic Insights: Investigation of Reaction Pathways and Transition States
DFT calculations can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This includes identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. For the synthesis of this compound, for instance, via a Friedel-Crafts acylation of toluene (B28343) with a suitable cyclopentanoyl derivative, DFT could be used to model the energies of the intermediates and the transition state for the acylium ion addition to the aromatic ring.
Thermochemical Analysis: Energetic Profiles and Stability Assessments
Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be calculated using DFT. These calculations are crucial for determining the relative stabilities of different isomers and conformations, as well as for predicting the thermodynamics of reactions. For example, the relative energies of the R and S enantiomers of this compound in their most stable conformations can be computed to confirm that they are isoenergetic in an achiral environment.
Kinetic Modeling of Complex Reaction Systems Involving Cyclopentanones
Theoretical calculations play a vital role in developing these kinetic models. For instance, ab initio and DFT methods are used to calculate the rate constants for key reaction steps, such as hydrogen abstraction from the cyclopentanone ring by radicals like OH and H. researchgate.net The presence of the methylphenyl substituent in this compound would influence these reaction rates compared to unsubstituted cyclopentanone due to steric and electronic effects. The development of a detailed kinetic model for this specific compound would require the calculation of rate constants for its unique reaction pathways, including those involving the aromatic ring.
Stereoisomer Stability and Conformational Analysis via Computational Methods
The presence of a chiral center at the C2 position of this compound gives rise to two enantiomers (R and S). Computational methods are essential for analyzing the conformational landscape of these stereoisomers.
The cyclopentanone ring can adopt various puckered conformations, most notably the envelope and twist forms. dalalinstitute.com For a 2-substituted cyclopentanone, the substituent can be in an axial or equatorial-like position in these conformations. High-level computational methods can be used to calculate the relative energies of these different conformers.
Table 3: Relative Energies of Conformers of this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
| Envelope-1 | Equatorial | 0.00 |
| Envelope-2 | Axial | +2.5 |
| Twist-1 | Pseudo-equatorial | +0.8 |
| Twist-2 | Pseudo-axial | +3.2 |
Note: These values are illustrative and represent a plausible energy landscape based on studies of similar substituted cyclopentanones.
Advanced Synthetic Applications of 2 4 Methylphenyl Cyclopentan 1 One Scaffolds
Role as Versatile Synthetic Intermediates in Multi-Step Synthesis
The 2-(4-Methylphenyl)cyclopentan-1-one scaffold and its close derivatives are recognized for their utility as intermediates in multi-step synthetic sequences. The inherent functionality—a ketone for nucleophilic additions and enolate chemistry, an aromatic ring for electrophilic substitution, and the potential for chirality at the C2 position—makes it a valuable precursor.
A key example of its role as an intermediate is found in the synthesis of complex steroidal structures. A derivative, 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one, serves as a crucial D-ring precursor for the synthesis of 9,11-secosterols. researchgate.net This highlights how the cyclopentanone (B42830) core can be modified and then incorporated into a much larger, biologically relevant molecule. The synthesis of this intermediate often involves the asymmetric oxidation of the corresponding sulfide, 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one, demonstrating the multi-step transformations centered around this scaffold. researchgate.net
Furthermore, related structures like 2-[(4-acetylphenyl)methyl]cyclopentan-1-one (B105231) are employed as intermediates in the synthesis of complex organic molecules, including those with applications as pharmaceuticals and agrochemicals. The cyclopentanone moiety provides a robust handle for building molecular complexity through various chemical transformations.
Precursors for Complex Molecular Architectures
The utility of the this compound framework extends to its use as a starting point for constructing intricate molecular architectures, including natural products and their structurally diverse analogues.
Synthetic Strategies Towards Natural Products
The cyclopentane (B165970) ring is a common feature in a vast array of natural products. The 2-arylcyclopentanone motif, as seen in this compound, provides a strategic foundation for accessing these complex targets. For instance, the synthesis of 9,11-secosterols utilizes a cyclopentenone derivative bearing a p-tolylsulfinyl group as a chiral D-ring synthon. researchgate.net The retrosynthetic approach to these secosterols identifies this functionalized cyclopentenone as a key building block. researchgate.net The synthesis of natural products containing fully functionalized cyclopentane rings often relies on the strategic manipulation of precursors like substituted cyclopentanones to build the target molecule piece by piece. oregonstate.edu
Design and Synthesis of Analogues for Structural Exploration
The creation of analogues of natural products is a cornerstone of medicinal chemistry and chemical biology, aimed at exploring structure-activity relationships (SAR) and developing new therapeutic agents. nih.govmdpi.com The this compound scaffold is an ideal starting point for such "natural product-inspired" synthesis. nih.gov By using the core scaffold, chemists can systematically modify peripheral functional groups or alter stereochemistry to generate libraries of related compounds. nih.gov
For example, strategies used in the synthesis of cyclotetrapeptide analogues of natural products like tentoxin (B1683006) and versicotide D, which involve solid-phase synthesis followed by cyclization, showcase the general principles of analogue creation. nih.gov Although a different class of molecule, the underlying strategy of using a core structure to build diversity is directly applicable. The this compound core can be derivatized in numerous ways (see section 6.3) to produce a collection of analogues for biological screening or material science applications.
Derivatization Strategies for Further Functionalization and Diversification
The chemical reactivity of this compound allows for a wide range of derivatization strategies, enabling the introduction of new functional groups and the diversification of the core scaffold. The ketone and the aromatic ring are the primary sites for these modifications.
Key derivatization reactions include:
Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 2-(4-methylphenyl)cyclopentan-1-ol. uni.lu This introduces a hydroxyl group that can be used for subsequent etherification, esterification, or substitution reactions.
Reductive Amination: The ketone can be converted into an amine via reductive amination. For example, reaction with methylamine (B109427) followed by a reducing agent would produce N-methyl-2-(4-methylphenyl)cyclopentan-1-amine. uni.lu This introduces a basic nitrogen atom, significantly altering the molecule's properties and providing a site for amide or sulfonamide formation.
Enolate Chemistry: The protons alpha to the carbonyl group can be removed by a base to form an enolate. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C2 or C5 positions. For instance, alkylation of the enolate of 2-(p-tolyl)cyclopentanone with a suitable electrophile can lead to compounds like (2R)-2-methyl-2-(p-tolyl)cyclopentanone. chemspider.com
Aromatic Substitution: The p-tolyl group can undergo electrophilic aromatic substitution, although the activating nature of the methyl group directs substitution to the ortho positions relative to it.
The table below summarizes some key derivatization products and their synthetic potential.
| Starting Material | Reaction Type | Product | Potential Further Use |
| This compound | Ketone Reduction | 2-(4-Methylphenyl)cyclopentan-1-ol uni.lu | Esterification, Etherification, SN2 reactions |
| This compound | Reductive Amination | N-Methyl-2-(4-methylphenyl)cyclopentan-1-amine uni.lu | Amide synthesis, Quaternary ammonium (B1175870) salt formation |
| This compound | Enolate Alkylation | 2-Alkyl-2-(4-methylphenyl)cyclopentan-1-one | Building block for more complex carbon skeletons |
| 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one | Asymmetric Oxidation | 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one researchgate.net | Chiral dienophile in Diels-Alder reactions, Precursor for natural products |
Potential Applications in Materials Science and Specialized Chemical Synthesis
While primarily explored in the context of fine organic synthesis, the structural features of this compound and its derivatives suggest potential applications in materials science and other specialized chemical fields.
Derivatives of cyclopentanone are utilized in the development of novel materials, including polymers and resins, where the cyclic structure can impart specific physical properties like rigidity and thermal stability. The p-tolyl group in the this compound scaffold can influence properties such as solubility in organic media and potential for π-π stacking interactions in polymeric materials. The synthesis of functionalized stereoregular cyclic p-tolyl-siloxanes demonstrates how the p-tolyl moiety can be incorporated into inorganic-organic hybrid materials, which are of significant interest for their unique thermal and mechanical properties. rsc.org
In specialized synthesis, the cyclopentanone ring itself is a valuable building block. Ring-expansion reactions, for example, could transform the cyclopentanone into a functionalized cyclohexanone. Conversely, ring-contraction methodologies could potentially access substituted cyclobutane (B1203170) structures, which are highly valued building blocks for bioactive molecules. acs.org The ability to construct and then strategically modify or rearrange the cyclopentanone ring makes this scaffold a versatile tool for accessing a wide range of cyclic systems.
Q & A
What synthetic methodologies are optimized for the preparation of 2-(4-Methylphenyl)cyclopentan-1-one, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound can be achieved via Friedel-Crafts acylation, where cyclopentanone derivatives react with 4-methylbenzene derivatives in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions such as solvent polarity, temperature, and catalyst loading significantly impact yield. For example, anhydrous dichloromethane at 0–5°C minimizes side reactions like over-acylation, while stoichiometric excess of the acylating agent improves conversion rates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the ketone product from residual reagents .
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of the cyclopentanone ring and the para-methylphenyl group. For example, the deshielded carbonyl carbon in ¹³C NMR (~210 ppm) confirms the ketone moiety. Single-crystal X-ray diffraction (as demonstrated in analogous cyclopentanone derivatives) provides unambiguous stereochemical data, such as bond angles and torsional strain in the cyclopentane ring, which are critical for understanding reactivity .
What computational tools are effective in predicting the reactivity of this compound in nucleophilic addition reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic character of the carbonyl group and predict regioselectivity in nucleophilic attacks. Software like Discovery Studio enables virtual screening of substituent effects; for instance, electron-donating groups (e.g., methyl) on the phenyl ring increase electron density at the carbonyl carbon, enhancing susceptibility to nucleophiles like Grignard reagents. Molecular dynamics simulations further assess solvent effects on transition-state stabilization .
How do contradictory data on oxidation products of this compound arise, and what analytical strategies mitigate these discrepancies?
Advanced Research Question
Discrepancies in oxidation products (e.g., epoxidation vs. Baeyer-Villiger oxidation) may stem from competing reaction pathways under varying oxidant strengths (e.g., m-CPBA vs. H₂O₂/acid). High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) differentiate products by molecular ion profiles and fragmentation patterns. For example, sulfoxide byproducts (common in thioether-containing analogs) can be identified via characteristic S=O stretching vibrations in FT-IR (~1050 cm⁻¹) and monitored to optimize reaction selectivity .
What strategies are employed to evaluate the biological activity of this compound derivatives in antimicrobial assays?
Advanced Research Question
Derivatives are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution assays (MIC determination). Structure-activity relationship (SAR) studies often modify the cyclopentanone ring (e.g., introducing halogens or amino groups) to enhance membrane permeability. Comparative studies with structurally related compounds, such as (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, highlight the role of ketone vs. amine functionalities in disrupting bacterial cell walls .
How does steric hindrance from the para-methyl group influence catalytic hydrogenation of this compound?
Advanced Research Question
The para-methyl group creates steric hindrance, slowing hydrogenation of the ketone to the secondary alcohol. Kinetic studies using Pd/C or Raney Ni catalysts under H₂ pressure (1–3 atm) reveal lower turnover frequencies compared to unsubstituted analogs. Deuteration experiments (e.g., D₂ instead of H₂) coupled with NMR tracking quantify isotopic incorporation rates, providing mechanistic insights into adsorption-desorption equilibria on the catalyst surface .
What environmental fate studies are relevant for this compound in indoor surface chemistry?
Advanced Research Question
Adsorption-desorption dynamics on indoor surfaces (e.g., glass, polymers) are studied using quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS). These techniques quantify partitioning coefficients and oxidative degradation pathways (e.g., ozonolysis). Such data inform models for predicting airborne concentrations and persistence in built environments, aligning with emerging research on indoor air quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
